Lactoferricin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

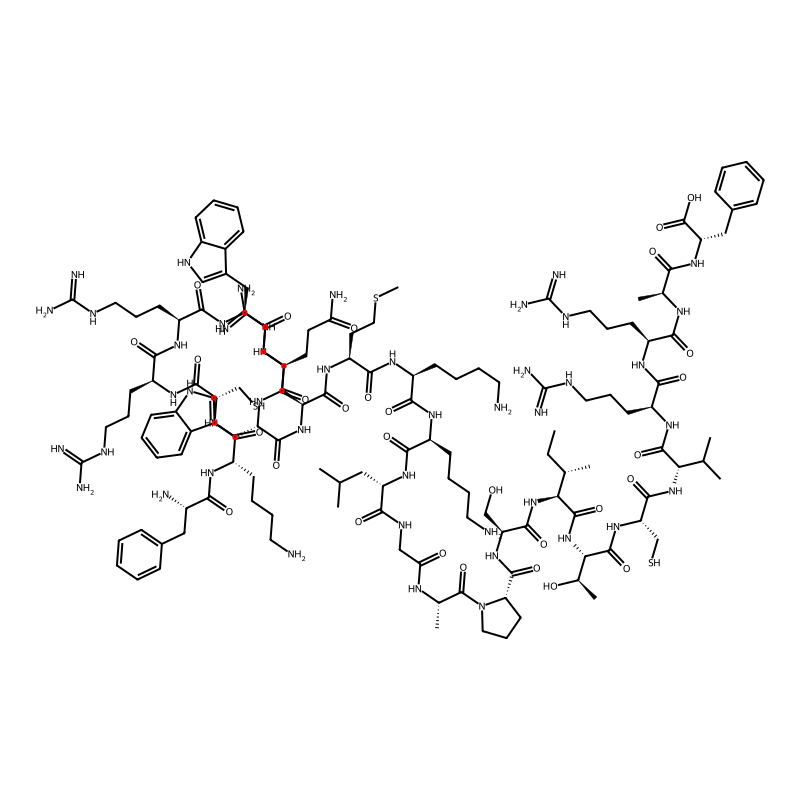

Lactoferricin B is a cationic antimicrobial peptide derived from the proteolytic digestion of bovine lactoferrin, primarily through acid-pepsin hydrolysis. It consists of 25 amino acids, specifically residues 17 to 41 of the lactoferrin molecule, and exhibits a unique amphipathic structure that contributes to its biological activity. Lactoferricin B is characterized by its strong antimicrobial properties against a broad spectrum of microorganisms, including bacteria, fungi, and viruses, making it a subject of interest in both pharmaceutical and food industries .

Lactoferricin B exhibits various mechanisms of action depending on the target:

- Antimicrobial activity: LfcinB's positive charge disrupts the negatively charged membranes of bacteria, fungi, and parasites, leading to leakage of cellular contents and cell death [, ].

- Immunomodulatory activity: LfcinB may interact with immune cells and influence their function, potentially enhancing the immune response [].

Antimicrobial Activity

LfcinB exhibits potent antimicrobial activity against a broad spectrum of pathogens, including bacteria, fungi, and parasites []. Its mechanism of action involves disrupting the membranes of target cells, leading to cell death []. Studies have shown LfcinB to be effective against various foodborne pathogens like Pseudomonas spp. [], as well as antibiotic-resistant bacteria []. This makes it a promising candidate for developing novel antimicrobial agents to combat the growing threat of drug resistance.

Anticancer Properties

Research suggests that LfcinB may have potential applications in cancer therapy. Studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells []. LfcinB may also target cancer stem cells, which are responsible for tumor initiation and recurrence []. Furthermore, LfcinB can be combined with traditional anticancer drugs to enhance their efficacy and reduce side effects [].

The primary chemical reaction involving lactoferricin B occurs during its synthesis from lactoferrin. The proteolytic cleavage by pepsin at acidic pH leads to the formation of lactoferricin B from the larger lactoferrin protein. This process can be summarized as follows:

- Pepsin Hydrolysis:

Once synthesized, lactoferricin B can interact with bacterial membranes, leading to membrane depolarization and increased permeability. This interaction is believed to involve the formation of pores or local ruptures in the membrane structure, contributing to its bactericidal activity .

Lactoferricin B exhibits significant biological activities, particularly its antimicrobial and anticancer properties:

- Antimicrobial Activity: It has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell membranes, leading to leakage of cellular contents and ultimately cell death .

- Antifungal Activity: Lactoferricin B also shows activity against fungal pathogens such as Candida albicans .

- Antitumor Activity: Studies indicate that lactoferricin B can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting membrane integrity .

The synthesis of lactoferricin B primarily involves enzymatic digestion of bovine lactoferrin. The standard method includes:

- Preparation: Dissolve bovine lactoferrin in distilled water.

- Enzymatic Hydrolysis: Adjust the pH to 2-3 and add porcine pepsin to initiate hydrolysis at 37°C for approximately four hours.

- Termination: Heat the solution to deactivate pepsin and neutralize the pH.

- Purification: Centrifuge to remove insoluble peptides and collect the supernatant containing lactoferricin B for further use or analysis .

Lactoferricin B has several promising applications:

- Pharmaceuticals: Due to its antimicrobial properties, it is being explored as an alternative treatment for infections caused by antibiotic-resistant bacteria.

- Food Industry: Its ability to inhibit microbial growth makes it a potential natural preservative in food products.

- Cosmetics: The peptide's antimicrobial and anti-inflammatory properties are beneficial in skincare formulations.

Research has focused on understanding how lactoferricin B interacts with various biological membranes:

- Membrane Interaction: Lactoferricin B binds to negatively charged lipid membranes, leading to alterations in membrane permeability and potential pore formation .

- Cytotoxicity Studies: In vitro studies have shown that lactoferricin B can induce apoptosis in cancer cells by disrupting their membrane integrity .

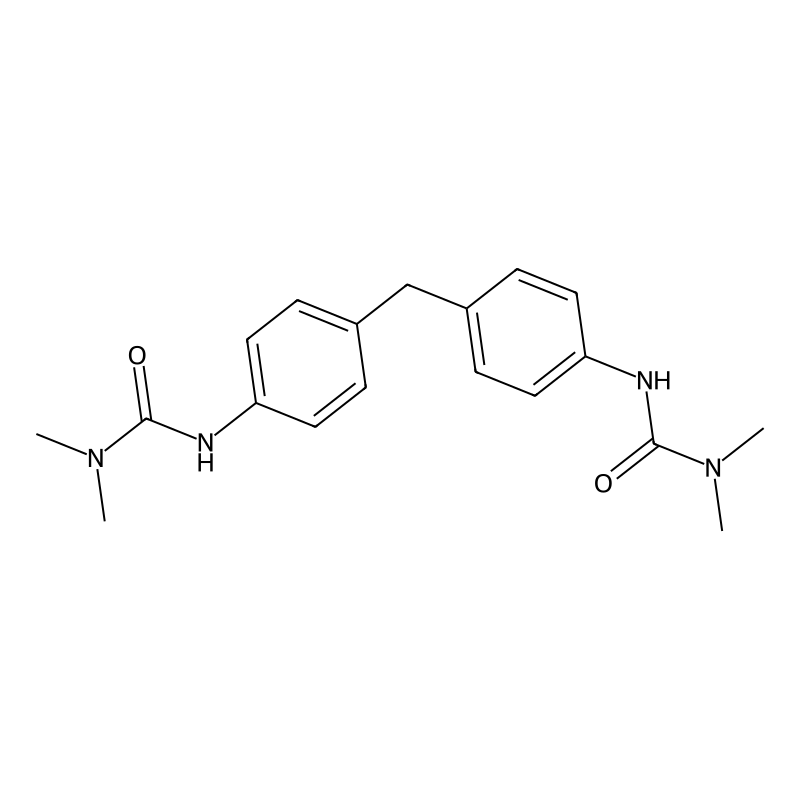

Several compounds share structural or functional similarities with lactoferricin B. Here are some notable examples:

| Compound Name | Structure Type | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| Lactoferrin | Glycoprotein | Broad spectrum | Iron-binding capacity |

| Magainin | Peptide | Antibacterial | Amphipathic structure |

| LL-37 | Cathelicidin peptide | Antibacterial & antiviral | Involved in immune response |

| Cecropins | Peptide | Antibacterial | Derived from insect immune systems |

| Defensins | Peptide | Antimicrobial | Cationic peptides with diverse functions |

Lactoferricin B is unique due to its specific sequence derived from lactoferrin and its potent activity against a wide range of pathogens without significant toxicity to human cells .

Enzymatic Cleavage of Bovine Lactoferrin

The primary biosynthetic pathway for lactoferricin B production involves the enzymatic hydrolysis of bovine lactoferrin using pepsin, the gastric protease [9] [20]. Pepsin demonstrates optimal activity for lactoferricin B generation under acidic conditions, with hydrolysis occurring most efficiently at pH values ranging from 2.0 to 3.0 [9] [20] [21]. The enzymatic cleavage process specifically targets the amino-terminal region of bovine lactoferrin, releasing the 17-41 amino acid fragment that corresponds to lactoferricin B [5] [11].

Research has demonstrated that porcine pepsin exhibits superior performance compared to other proteolytic enzymes for lactoferricin B production [9]. Alternative enzyme sources including cod pepsin and acid protease from Penicillium duponti have shown comparable activity, while trypsin, papain, and neutral proteases demonstrate significantly reduced efficacy [9]. The enzymatic reaction proceeds through a stochastic mechanism due to pepsin's low substrate specificity, requiring careful optimization of reaction conditions [10] [32].

Temperature optimization studies reveal that hydrolysis at 37 degrees Celsius provides optimal balance between enzyme activity and product stability [9] [20]. Extended reaction times of 2 to 4 hours facilitate complete hydrolysis while minimizing unwanted secondary cleavage events [9] [15]. The enzyme to substrate ratio significantly influences product yield, with optimal ratios ranging from 1:50 to 1:100 by weight [15] [20].

Table 2: Pepsin Hydrolysis Conditions for Lactoferricin B Production

| Parameter | Optimal Conditions | Alternative Conditions | Reference |

|---|---|---|---|

| Enzyme Source | Porcine pepsin | Cod pepsin, Penicillium duponti acid protease | [9] [15] [20] |

| Substrate | Bovine lactoferrin | Iron-saturated or apo-lactoferrin | [9] [15] [20] |

| pH Range | 2.0 - 3.0 | 1.5 - 4.0 | [9] [20] [21] |

| Temperature | 37°C | 100°C - 120°C (acid treatment) | [9] [20] [21] |

| Reaction Time | 2 - 4 hours | 10 min - 24 hours | [9] [15] [20] |

| Enzyme:Substrate Ratio | 1:50 - 1:100 (w/w) | 1:25 - 1:200 (w/w) | [15] [20] |

| Product Recovery | 35 - 50% | 20 - 65% | [12] [15] [18] |

The iron saturation status of the lactoferrin substrate influences the hydrolysis pattern and product distribution [15]. Apo-lactoferrin, the iron-free form, demonstrates enhanced susceptibility to pepsin cleavage compared to iron-saturated lactoferrin [15]. This difference results from conformational changes in the protein structure upon iron binding, which affects protease accessibility to cleavage sites [22].

Peptide Purification Techniques Using Cation Exchange Chromatography

Following enzymatic hydrolysis, lactoferricin B purification requires sophisticated chromatographic techniques to separate the target peptide from the complex mixture of hydrolysis products [12] [15] [18]. Cation exchange chromatography represents the primary purification method, exploiting the highly cationic nature of lactoferricin B with its net positive charge of +8 at physiological pH [11] [24].

Strong cation exchange resins containing sulfonic acid functional groups provide optimal binding capacity for lactoferricin B [12] [15]. The purification process begins with sample loading in phosphate buffer at pH 6.0 to 7.0, ensuring maximum electrostatic interaction between the peptide and the resin matrix [12] [15] [18]. Flow rates of 3 to 10 milliliters per minute optimize resolution while maintaining reasonable processing times [12] [18].

The washing step employs 25 millimolar ammonia solution to remove weakly bound impurities and inactive lactoferrin fragments [12] [15] [18]. This selective washing exploits the differential binding affinities of various peptides, with lactoferricin B remaining strongly bound due to its high positive charge density [12]. Final elution utilizes 2.0 molar sodium chloride in phosphate buffer, providing sufficient ionic strength to overcome electrostatic interactions [12] [15] [18].

Table 3: Cation Exchange Chromatography Parameters for Lactoferricin B Purification

| Parameter | Specifications | Alternative Method | Reference |

|---|---|---|---|

| Resin Type | Strong cation exchange (sulfonic acid) | Cation exchange membrane | [12] [15] [18] |

| Loading Buffer | Phosphate buffer, pH 6.0-7.0 | Low ionic strength whey | [12] [15] [18] |

| Wash Buffer | 25 mM NH₃ solution | 0.1 M NH₃ | [12] [15] [18] |

| Elution Buffer | 2.0 M NaCl in phosphate buffer | 2.0 M NaCl | [12] [15] [18] |

| Flow Rate | 3-10 mL/min | 9.9 mL/min | [12] [18] |

| Column Volume | 10-50 mL | Membrane filtration | [12] [18] |

| Loading Capacity | 137 mg/100 cm² | 2×10⁻⁸ mol/cm² | [12] [18] |

| Purity Achieved | 86-95% | 65-90% | [12] [15] [18] |

Alternative purification approaches employ cation exchange membrane technology, offering economic advantages for large-scale processing [12] [18]. Membrane-based systems demonstrate binding capacities of approximately 2×10⁻⁸ moles per square centimeter, with processing flow rates reaching 9.9 milliliters per minute [12] [18]. The membrane method enables direct processing of cheese whey, eliminating preliminary lactoferrin isolation steps [12].

Industrial-scale purification often incorporates multiple chromatographic steps to achieve pharmaceutical-grade purity [15] [33]. Two-step processes combining cation exchange with reverse-phase chromatography demonstrate product recovery rates of 35 percent while achieving purity levels exceeding 95 percent [15]. Advanced purification schemes may include additional polishing steps using size exclusion chromatography or hydrophobic interaction chromatography [33].

Recombinant Expression Systems for Synthetic Production

Recombinant expression systems provide alternative production pathways for lactoferricin B, addressing limitations of enzymatic hydrolysis methods including substrate cost and processing complexity [13] [16] [31]. Multiple host organisms have demonstrated successful lactoferricin B expression, each presenting unique advantages and challenges for commercial production [13] [16].

Pichia pastoris represents the most successful yeast-based expression system for lactoferricin B production [13] [16] [34]. The methylotrophic yeast Pichia pastoris strain X-33 utilizing the pPICZαA expression vector under AOX1 promoter control achieves production titers ranging from 28.8 to 193.9 milligrams per liter [13]. Enhanced production strategies incorporate anionic peptide fusion partners to neutralize the positive charge of lactoferricin B, reducing toxicity to host cells and improving expression levels [13].

Escherichia coli systems offer rapid growth and high expression potential but face challenges related to inclusion body formation and peptide toxicity [16] [31]. BL21 strain expressing lactoferricin B under T7 promoter control demonstrates yields between 15.3 and 700 milligrams per liter, though product recovery requires protein refolding procedures [16]. Fusion protein strategies employing thioredoxin or other solubility-enhancing partners improve expression outcomes [16].

Table 4: Recombinant Expression Systems for Lactoferricin B Production

| Host System | Expression Vector | Promoter | Yield (mg/L) | Challenges | Reference |

|---|---|---|---|---|---|

| Pichia pastoris X-33 | pPICZαA | P_AOX1 (inducible) | 28.8-193.9 | Charge toxicity, degradation | [13] [16] [34] |

| Pichia pastoris GS115 | pPICZαA, pPIC9K | PAOX1, PGAP (constitutive) | 11.5-55.3 | Low initial yield | [13] [16] |

| Escherichia coli BL21 | pET28a(+) | T7 promoter | 15.3-700 | Inclusion bodies, toxicity | [16] [31] |

| Saccharomyces cerevisiae | pCGY1444 | Chelatin promoter | 2.0 | Low expression level | [16] [19] |

| Lactobacillus casei | pSD | Not specified | 10.6 | Poor genetic background | [16] |

| Bacillus subtilis | pMA0911 | P_veg promoter | 16.5 | Limited post-translational modifications | [16] |

Saccharomyces cerevisiae provides food-grade expression capabilities but demonstrates limited production titers of approximately 2.0 milligrams per liter [16] [19]. Bacterial systems including Lactobacillus casei and Bacillus subtilis offer Generally Recognized as Safe status for food applications but exhibit modest expression levels [16]. Lactobacillus casei achieves 10.6 milligrams per liter while Bacillus subtilis produces 16.5 milligrams per liter [16].

Advanced expression strategies incorporate signal peptide optimization to enhance secretion efficiency [13]. Hybrid signal peptides combining elements from different secretory pathways demonstrate improved production outcomes [13]. The 0030-α hybrid signal peptide, created by fusing the 0030 signal peptide with the pro-sequence of α-factor secretory signal peptide, increases lactoferricin B titers from 19.5 to 28.8 milligrams per liter [13].

Industrial-Scale Optimization Challenges

Industrial-scale production of lactoferricin B faces multiple technical and economic challenges that require systematic optimization approaches [16] [23] [30]. Substrate cost represents a primary limitation, as bovine lactoferrin procurement for enzymatic hydrolysis incurs significant expenses [16] [23]. Raw material costs can account for 60-80 percent of total production expenses, necessitating alternative substrate sources or recombinant production strategies [23] [30].

Process scalability presents complex engineering challenges related to heat and mass transfer in large-volume bioreactors [6] [16] [19]. Enzymatic hydrolysis requires precise pH and temperature control throughout the reaction vessel, demanding sophisticated monitoring and control systems [6] [19]. Mixing efficiency becomes critical at industrial scales to ensure uniform enzyme distribution and prevent localized reaction conditions [19].

Purification scalability requires adaptation of chromatographic processes to handle increased throughput while maintaining product quality [12] [15] [33]. Industrial cation exchange systems must accommodate processing volumes orders of magnitude larger than laboratory-scale operations [33]. Column design, resin selection, and buffer management systems require optimization for continuous operation [33].

Table 5: Industrial Scale Production Challenges and Optimization Strategies

| Challenge Category | Specific Challenges | Proposed Solutions | Implementation Status | Reference |

|---|---|---|---|---|

| Substrate Cost | High cost of bovine lactoferrin | Recombinant lactoferrin production, whey utilization | Under development | [16] [23] [30] |

| Enzyme Efficiency | Low pepsin specificity, multiple cleavage sites | Optimized pH/temperature conditions, enzyme engineering | Optimized | [9] [10] [20] |

| Purification Complexity | Multiple cationic peptides co-purification | Multi-step chromatography, membrane technology | Commercially available | [12] [15] [18] |

| Scale-up Issues | Heat transfer, mixing efficiency | Continuous processing, improved bioreactor design | Pilot scale demonstrated | [6] [16] [19] |

| Product Stability | Proteolytic degradation, aggregation | Lyophilization, controlled storage conditions | Standard practice | [6] [31] |

| Regulatory Compliance | Food-grade enzyme requirements | GRAS-certified enzymes and processes | Regulatory approved methods | [30] [33] |

Product stability during processing and storage requires careful attention to proteolytic degradation and aggregation phenomena [6] [31]. Lactoferricin B susceptibility to endogenous proteases necessitates protease inhibitor addition or rapid processing protocols [31]. Lyophilization provides effective preservation but requires optimization of freezing and drying parameters to maintain biological activity [6].

Regulatory compliance for food and pharmaceutical applications demands validation of all production processes and materials [30] [33]. Enzyme sources must meet Generally Recognized as Safe criteria, while purification methods require validation according to Good Manufacturing Practice guidelines [30] [33]. Quality control systems must demonstrate consistent product purity and biological activity across production batches [30].